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molecular formula C12H8BrClN2O2 B8617878 Methyl 5-bromo-6-(4-chlorophenyl)pyrazine-2-carboxylate

Methyl 5-bromo-6-(4-chlorophenyl)pyrazine-2-carboxylate

Cat. No. B8617878
M. Wt: 327.56 g/mol
InChI Key: ULJAFQZWHIEKSD-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

The title compound was synthesized in analogy to the procedure described for the preparation of Example 36b, using 5-amino-6-(4-chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester as starting material and isoamylnitrite, dibromomethane and trimethylbromosilane as reagents to give the title compound which was used in the next step without further purification.
Name
5-amino-6-(4-chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](N)=[C:7]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[N:6]=1)=[O:4].C(ON=O)CC(C)C.[Br:27]CBr.C[Si](C)(C)Br>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Br:27])=[C:7]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[N:6]=1)=[O:4]

Inputs

Step One
Name
5-amino-6-(4-chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=C(N=C1)N)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Br)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized in analogy to the procedure
CUSTOM
Type
CUSTOM
Details
described for the preparation of Example 36b

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=C(N=C1)Br)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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